molecular formula C12H12 B079773 Azulene, 5,6-dimethyl- CAS No. 10556-12-4

Azulene, 5,6-dimethyl-

Cat. No. B079773
CAS RN: 10556-12-4
M. Wt: 156.22 g/mol
InChI Key: VHVMFXXBOBUTCJ-UHFFFAOYSA-N
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Description

Azulene, 5,6-dimethyl- is a chemical compound that belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). It is a blue-colored compound that is found in various plants, such as chamomile, yarrow, and wormwood. Azulene has been extensively studied due to its unique properties, including its anti-inflammatory, antioxidant, and antimicrobial activities.

Mechanism Of Action

The mechanism of action of azulene, 5,6-dimethyl- is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Azulene's antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage. The antimicrobial activity of azulene is believed to be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical And Physiological Effects

Azulene, 5,6-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Azulene has also been found to have analgesic effects, which makes it a potential candidate for the treatment of pain. Additionally, azulene has been found to have anti-allergic effects, which makes it a potential candidate for the treatment of allergies.

Advantages And Limitations For Lab Experiments

Azulene, 5,6-dimethyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. Azulene is also stable and has a long shelf life. However, azulene has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, azulene has a strong odor, which can be unpleasant to work with.

Future Directions

There are several future directions for the study of azulene, 5,6-dimethyl-. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the potential use of azulene in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields, such as medicine and agriculture.
In conclusion, azulene, 5,6-dimethyl- is a unique chemical compound that has various applications in scientific research. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields.

Synthesis Methods

Azulene, 5,6-dimethyl- can be synthesized from chamazulene, which is a natural product found in chamomile oil. The synthesis involves the reaction of chamazulene with methyl iodide in the presence of a strong base, such as potassium carbonate. The reaction results in the formation of azulene, 5,6-dimethyl- with a yield of around 60%.

Scientific Research Applications

Azulene, 5,6-dimethyl- has been extensively studied for its various applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial activities. Azulene has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, azulene has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

10556-12-4

Product Name

Azulene, 5,6-dimethyl-

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

5,6-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3

InChI Key

VHVMFXXBOBUTCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C2C=CC=C2C=C1C

Canonical SMILES

CC1=CC=C2C=CC=C2C=C1C

Other CAS RN

10556-12-4

synonyms

Azulene, 5,6-dimethyl-

Origin of Product

United States

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